N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide
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Overview
Description
N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide: is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl group, and a dihydroquinazoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the reaction progress and ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and various organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of the compound may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated derivatives .
Scientific Research Applications
N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific biological context and the concentration of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-[4-(acetylamino)phenyl]-4-oxo-3-phenyl-3,4-dihydroquinazoline-7-carboxamide include:
- N-[4-(acetylamino)phenyl]-2-(2-tert-butylphenoxy)acetamide
- N-[4-(acetylamino)phenyl]-4-pentenamide
- N-[4-(acetylamino)phenyl]sulfonylglycine .
Uniqueness
What sets this compound apart from these similar compounds is its unique dihydroquinazoline core, which imparts distinct chemical and biological properties. This core structure allows for specific interactions with molecular targets, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C23H18N4O3 |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-4-oxo-3-phenylquinazoline-7-carboxamide |
InChI |
InChI=1S/C23H18N4O3/c1-15(28)25-17-8-10-18(11-9-17)26-22(29)16-7-12-20-21(13-16)24-14-27(23(20)30)19-5-3-2-4-6-19/h2-14H,1H3,(H,25,28)(H,26,29) |
InChI Key |
SSCGHRGEMYXHHA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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